molecular formula C22H19FN2O5S B2799505 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922089-97-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2799505
CAS No.: 922089-97-2
M. Wt: 442.46
InChI Key: QQOWGJSFMFBFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold incorporates two benzene rings fused to a seven-membered oxazepine ring, with substitutions at positions 8 (methyl), 10 (methyl), and 11 (oxo group). The sulfonamide moiety is attached at position 2 of the oxazepine ring, with a 3-fluoro-4-methoxybenzene substituent.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-13-4-7-21-18(10-13)25(2)22(26)16-11-14(5-8-19(16)30-21)24-31(27,28)15-6-9-20(29-3)17(23)12-15/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOWGJSFMFBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and is characterized by a unique bicyclic structure that integrates oxazepine and sulfonamide functionalities. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 394.4 g/mol. The structural features include:

  • Bicyclic structure : Comprising oxazepine and sulfonamide groups.
  • Functional groups : The presence of a fluoro and methoxy group enhances its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as:
    • Histone Deacetylases (HDACs) : Involved in the regulation of gene expression.
    • Thymidylate Synthase : Critical for DNA synthesis.
    • Telomerase : Maintains telomere length in cancer cells.
  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar cytotoxic effects.
  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

StudyCompoundBiological ActivityMechanism
1,3,4-Oxadiazole DerivativesAnticancerInhibition of HDAC and thymidylate synthase
1,3,4-Oxadiazole-based DrugsAntitumorTargeting telomerase and growth factors
Dibenzo[b,f][1,4]oxazepinesCytotoxicity in cancer cellsInduction of apoptosis

These studies suggest a strong correlation between structural modifications in oxazepine derivatives and their biological activities.

The mechanisms by which this compound exerts its biological effects include:

  • Targeting Specific Enzymes : The compound's ability to inhibit specific enzymes involved in DNA synthesis and repair plays a crucial role in its anticancer activity.
  • Inducing Apoptosis : By activating pathways leading to programmed cell death, the compound can effectively reduce tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the core scaffold, sulfonamide substituents, or peripheral groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological/Physicochemical Notes Reference
Target Compound Dibenzo[b,f][1,4]oxazepine 8-Me, 10-Me, 11-Oxo (core); 3-F-4-OMe-Ph-SO₂NH⁻ (position 2) Sulfonamide, Fluoro, Methoxy Enhanced lipophilicity (logP ~3.2); predicted CNS penetration
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 8-Cl, 11-Oxo (core); 4-F-Ph-SO₂NH⁻ (position 2) Chloro, Fluoro Reduced metabolic stability due to Cl substitution; IC₅₀ ~150 nM (D2 receptor)
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-Me, 11-Oxo (core); 4-F-Ph-SO₂NH⁻ (position 2) Fluoro Lower binding affinity (Ki ~1.2 µM) vs. target compound’s predicted Ki ~0.4 µM
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-Et, 11-Oxo (core); 4-OMe-Ph-CH₂CONH⁻ (position 8) Thiazepine, Acetamide, Methoxy Higher oxidative instability (5-oxide form); D2 receptor selectivity (10-fold over D1)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 8-Me, 10-Me, 11-Oxo (core); 3,4-diMe-Ph-SO₂NH⁻ (position 2) Dimethyl Increased hydrophobicity (logP ~3.8); reduced solubility in aqueous media

Key Findings

Core Scaffold Modifications

  • Replacement of the oxazepine oxygen with sulfur (thiazepine analogs, e.g., and ) introduces metabolic liabilities (e.g., 5-oxide formation) but improves D2 receptor selectivity .
  • Chloro substitution at position 8 () reduces metabolic stability compared to methyl groups in the target compound, as chlorine is prone to CYP450-mediated dehalogenation .

Thioamide or acetamide derivatives () show reduced CNS penetration compared to sulfonamides due to higher polarity .

Physicochemical Properties

  • The target compound’s calculated logP (~3.2) suggests favorable blood-brain barrier penetration, whereas bulkier substituents (e.g., 3,4-dimethyl in ) increase logP (>3.5), risking solubility issues .
  • Fluorine at position 3 (meta to sulfonamide) enhances metabolic stability by blocking oxidative metabolism at that position, a feature absent in para-fluoro analogs () .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Core formation : Cyclization of substituted benzodiazepine precursors under acidic conditions.
  • Sulfonamide coupling : Reacting the oxazepine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride using a base (e.g., pyridine) in anhydrous dichloromethane .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

Essential methods include:

  • NMR spectroscopy : Confirm substituent positions (e.g., dimethyl groups at C8/C10, sulfonamide linkage) via 1^1H and 13^13C NMR .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+: 483.14) .
  • X-ray crystallography : Resolves conformational details of the fused oxazepine-sulfonamide system .

Q. What preliminary biological screening assays are appropriate for this compound?

Prioritize assays aligned with structural analogs:

  • Kinase inhibition : Test against cancer-related kinases (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Neurological targets : Radioligand binding assays for serotonin/dopamine receptors due to the oxazepine scaffold’s CNS activity .

Q. How do solubility and stability impact experimental design?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions. Use surfactants (e.g., Cremophor EL) for in vitro assays .
  • Stability : Degrades under prolonged UV exposure. Store at -20°C in amber vials; confirm stability via HPLC before assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at C8/C10 to assess steric/electronic effects on kinase inhibition .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with EGFR or 5-HT receptors .
  • Bioisosteric replacement : Replace the sulfonamide with carbamate groups to modulate pharmacokinetics .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Enzyme kinetics : Perform time-dependent inhibition assays to distinguish competitive/non-competitive binding .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects in treated cancer cells .
  • Cryo-EM/X-ray : Resolve compound-enzyme co-crystal structures to map binding pockets .

Q. How can synthetic yields be improved for large-scale research applications?

  • Flow chemistry : Optimize coupling steps in continuous flow reactors to enhance reproducibility and reduce side products .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of aryl halides .

Q. How should contradictory data (e.g., varying IC50_{50} values across assays) be addressed?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Statistical rigor : Apply ANOVA to compare replicates; check for batch-to-batch compound variability via LC-MS .

Q. What strategies enhance bioavailability without compromising activity?

  • Prodrug design : Introduce ester groups at the methoxy position to improve membrane permeability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release in vivo .

Q. How can computational tools predict off-target interactions or toxicity?

  • QSAR models : Train models on Tox21 datasets to forecast hepatotoxicity or cardiotoxicity .
  • Molecular dynamics simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.